molecular formula C13H17NO3 B3056379 N,N-Diethyl-2-formyl-6-methoxybenzamide CAS No. 70946-17-7

N,N-Diethyl-2-formyl-6-methoxybenzamide

Cat. No.: B3056379
CAS No.: 70946-17-7
M. Wt: 235.28 g/mol
InChI Key: RRJAYDOIDXXAQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N,N-Diethyl-2-formyl-6-methoxybenzamide is an organic compound with the molecular formula C13H17NO3 and a molecular weight of 235.28 g/mol It is characterized by the presence of a formyl group (–CHO) and a methoxy group (–OCH3) attached to a benzamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-formyl-6-methoxybenzamide typically involves a multi-step process. One common method starts with the preparation of N,N-Diethyl-2-methoxybenzamide. This intermediate is synthesized by reacting 2-methoxybenzoic acid with thionyl chloride and dimethylformamide (DMF) to form the corresponding acid chloride, which is then treated with diethylamine .

The next step involves the formylation of N,N-Diethyl-2-methoxybenzamide. This is achieved by using a strong base such as sec-butyllithium in the presence of N,N,N’,N’-Tetramethylethylenediamine (TMEDA) in tetrahydrofuran (THF) at low temperatures (around -72°C). The reaction mixture is then quenched, and the product is purified by column chromatography .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-formyl-6-methoxybenzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N,N-Diethyl-2-formyl-6-methoxybenzamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-formyl-6-methoxybenzamide depends on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The formyl group can form covalent bonds with nucleophilic sites on proteins, potentially altering their function. The methoxy group may also influence the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N-Diethyl-2-formyl-6-methoxybenzamide is unique due to the presence of both formyl and methoxy groups on the benzamide structure. This combination of functional groups imparts distinct chemical properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

N,N-diethyl-2-formyl-6-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-4-14(5-2)13(16)12-10(9-15)7-6-8-11(12)17-3/h6-9H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRJAYDOIDXXAQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(C=CC=C1OC)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90499161
Record name N,N-Diethyl-2-formyl-6-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

70946-17-7
Record name N,N-Diethyl-2-formyl-6-methoxybenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90499161
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Sec-butyl lithium (99.6 ml, 1.3 M in cyclohexane, 129.45 mmol, 1.3 equiv) was added dropwise at −78° C. to a solution of N,N,N′,N′-tetramethyl-ethane-1,2-diamine (15.04 g, 129.45 mmol, 1.3 equiv) in anhydrous THF (400 ml) under an atmosphere of argon. After 30 minutes at −78° C., a solution of N,N-diethyl-2-methoxy-benzamide (20.64 g, 99.58 mmol) in THF (100 ml) was added dropwise over 50 minutes. After 2 hours at −78° C., N,N-dimethylformamide (8.74 g, 119.49 mmol, 1.2 equiv) was added dropwise. 30 minutes after complete addition, TLC analysis indicated complete conversion. 6N aqueous HCl (90 ml) was carefully added at 0° C. After phase separation, the aqueous phase was extracted with EtOAc. The combined organic layers were washed with brine (2×100 ml), dried over Na2SO4, filtered and concentrated in vacuo to yield the title compound (24.71 g, quant.) in adequate purity for direct use in the next transformation. 1H NMR (400 MHz, CDCl3): δ=9.99 (s, 1H), 7.52 (dd, J=6.6/1.0 Hz, 1H), 7.46 (t, 7.6 Hz, 1H), 7.15 (dd, J=8.3/1.2 Hz, 1H), 3.86 (s, 3H), 3.78-3.68 (m, 1H), 3.58-3.49 (m, 1H), 3.10 (q, J=7.1 Hz, 2H), 1.29 (t, J=7.1 Hz, 3H), 1.01 (t, J=7.3 Hz, 3H). MS (ES+): 236 (M+H)+.
Quantity
99.6 mL
Type
reactant
Reaction Step One
Quantity
15.04 g
Type
reactant
Reaction Step One
Name
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
20.64 g
Type
reactant
Reaction Step Two
Name
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
8.74 g
Type
reactant
Reaction Step Three
Name
Quantity
90 mL
Type
reactant
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N,N-Diethyl-2-formyl-6-methoxybenzamide
Reactant of Route 2
Reactant of Route 2
N,N-Diethyl-2-formyl-6-methoxybenzamide
Reactant of Route 3
Reactant of Route 3
N,N-Diethyl-2-formyl-6-methoxybenzamide
Reactant of Route 4
Reactant of Route 4
N,N-Diethyl-2-formyl-6-methoxybenzamide
Reactant of Route 5
Reactant of Route 5
N,N-Diethyl-2-formyl-6-methoxybenzamide
Reactant of Route 6
Reactant of Route 6
N,N-Diethyl-2-formyl-6-methoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.